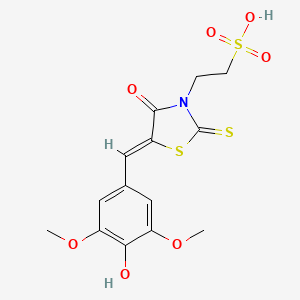
(Z)-2-(5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds that contain a ring of four carbon atoms and one sulfur atom . The presence of the hydroxy and methoxy groups suggests that this compound may have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, suggests that it has a complex structure with multiple functional groups. These include a thiazolidine ring, a benzylidene group, and multiple hydroxy and methoxy groups . These functional groups could potentially participate in a variety of chemical reactions .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A series of derivatives similar to the mentioned compound have been synthesized and screened for their antimicrobial activity against both gram-positive and gram-negative bacteria. These compounds showed good to moderate activity, with some demonstrating very good activity comparable to standard drugs like Ampicillin and Ciprofloxacin (Pansare Dattatraya & Shinde Devanand, 2015).
- Further research into similar compounds has revealed their potential as antimicrobial agents, with notable activity against mycobacteria, including Mycobacterium tuberculosis, and some compounds exhibiting antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (M. Krátký, J. Vinšová, & J. Stolaříková, 2017).
Synthesis and Characterization
- The compound and its derivatives have been synthesized through various chemical reactions including nucleophilic substitution and Knoevenagel condensation. These synthesis processes allow for the creation of compounds with potential applications in medicinal chemistry and drug development (Nazar Trotsko et al., 2018).
Applications in Photodynamic Therapy
- A derivative of the compound has been utilized in the synthesis of new zinc phthalocyanine, which showed high singlet oxygen quantum yield. This property is essential for photodynamic therapy applications, offering potential for the treatment of cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Corrosion Inhibition
- Azo derivatives of the compound have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid. These studies have shown that the compounds can operate as effective corrosion inhibitors, which is crucial for protecting metal surfaces in industrial applications (M. Bedair et al., 2022).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins, enzymes, or cellular structures are investigated. Without specific information or research on this compound, it’s not possible to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7S3/c1-21-9-5-8(6-10(22-2)12(9)16)7-11-13(17)15(14(23)24-11)3-4-25(18,19)20/h5-7,16H,3-4H2,1-2H3,(H,18,19,20)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAQBZMOJFLLFQ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-7-chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2740396.png)
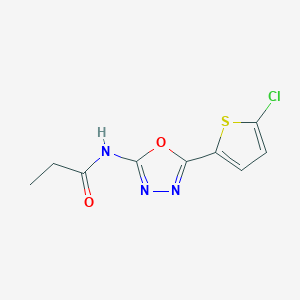



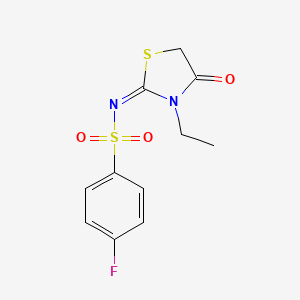
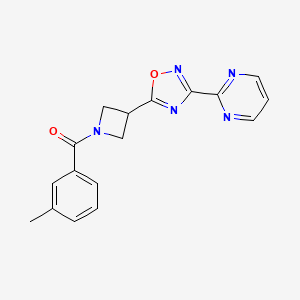
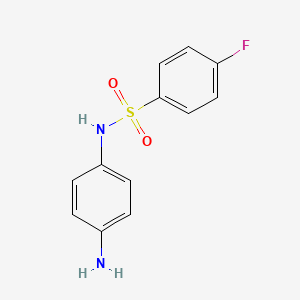
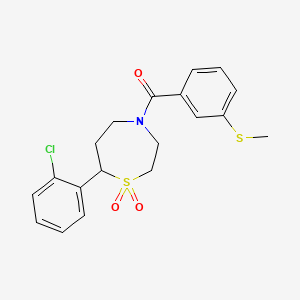
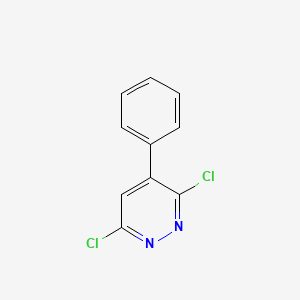
![3-[(4-Nitrophenyl)methyl]thiochromen-4-one](/img/structure/B2740410.png)
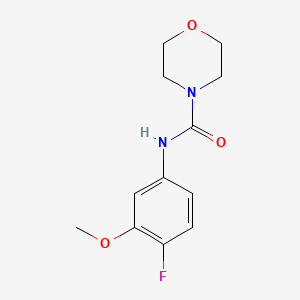
![ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2740414.png)
